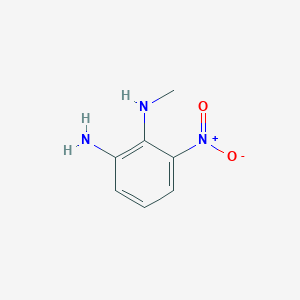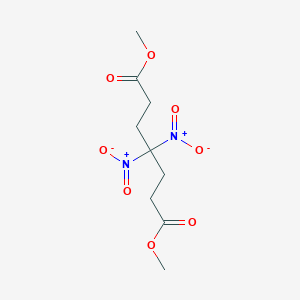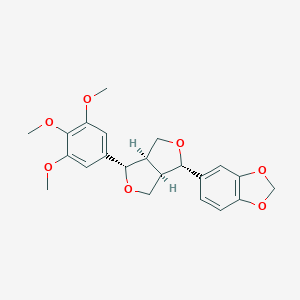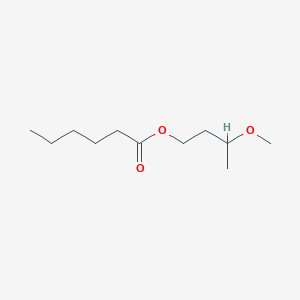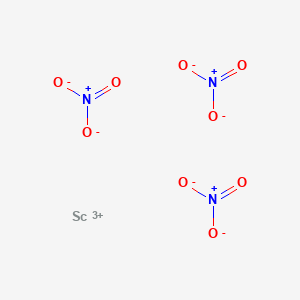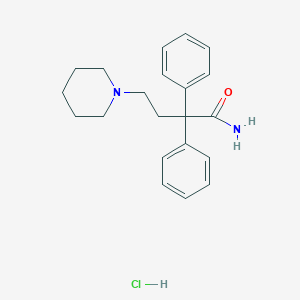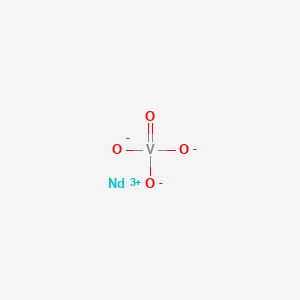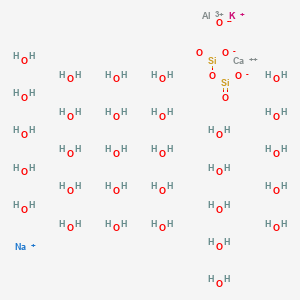
Erionite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erionite is a naturally occurring mineral that belongs to the zeolite family. It is composed of hydrated sodium, potassium, calcium, and aluminum silicate. Erionite is found in volcanic ash deposits and sedimentary rocks, and it has been used in various industrial applications due to its unique structural properties. However, recent studies have shown that erionite is a potent carcinogen, and exposure to erionite can lead to the development of mesothelioma, a rare and deadly form of cancer.
Wirkmechanismus
Erionite is a potent carcinogen, and exposure to erionite fibers can lead to the development of mesothelioma. The exact mechanism of action by which erionite causes cancer is not fully understood, but it is believed to involve the activation of various signaling pathways that promote cell growth and division.
Biochemische Und Physiologische Effekte
Exposure to erionite fibers can lead to a range of biochemical and physiological effects, including inflammation, oxidative stress, and DNA damage. These effects can ultimately lead to the development of mesothelioma and other forms of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Erionite has been used extensively in laboratory studies as a model for studying the mechanisms of mesothelioma development. One advantage of using erionite in these studies is that it closely mimics the properties of asbestos fibers, which are the primary cause of mesothelioma in humans. However, one limitation of using erionite in laboratory studies is that it is a relatively rare mineral, and obtaining sufficient quantities for research can be challenging.
Zukünftige Richtungen
There are several future directions for research on erionite. One area of focus is the development of new diagnostic tools for mesothelioma that can detect the presence of erionite fibers in the body. Another area of focus is the development of new treatments for mesothelioma that target the signaling pathways activated by erionite exposure. Finally, researchers are also exploring the potential use of erionite as a biomaterial for various industrial applications, including as a component in batteries and electronic devices.
Synthesemethoden
Erionite is a naturally occurring mineral and cannot be synthesized in a laboratory setting. It is found in various locations around the world, including the United States, Turkey, Italy, and Japan. In the United States, erionite deposits are found primarily in the western states, including California, Nevada, and Oregon.
Wissenschaftliche Forschungsanwendungen
Erionite has been extensively studied for its carcinogenic properties, and researchers have used it as a model for studying the mechanisms of mesothelioma development. In addition, erionite has been used in various industrial applications, including as a catalyst in the production of gasoline and as a component in cement and other building materials.
Eigenschaften
CAS-Nummer |
12510-42-8 |
|---|---|
Produktname |
Erionite |
Molekularformel |
AlCaH60KNaO36Si2+3 |
Molekulargewicht |
821.77 g/mol |
IUPAC-Name |
aluminum;calcium;potassium;sodium;oxido-[oxido(oxo)silyl]oxy-oxosilane;oxygen(2-);triacontahydrate |
InChI |
InChI=1S/Al.Ca.K.Na.O5Si2.30H2O.O/c;;;;1-6(2)5-7(3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;30*1H2;/q+3;+2;2*+1;-2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;-2 |
InChI-Schlüssel |
AQTSNQQRPNNYRB-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-][Si](=O)O[Si](=O)[O-].[Na+].[Al+3].[K+].[Ca+2] |
Kanonische SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-][Si](=O)O[Si](=O)[O-].[Na+].[Al+3].[K+].[Ca+2] |
Color/Form |
Hexagonal, cage-like structure composed of a framework of linked (Si,Al)O4 tetrahedra White prismatic crystals in radiating groups and occurs in a fibrous form Color varies from white to clear and it looks like transparent, glass-like fibers |
Dichte |
Specific gravity: 2.02 to 2.08 |
Andere CAS-Nummern |
12510-42-8 66733-21-9 |
Piktogramme |
Health Hazard |
Verwandte CAS-Nummern |
100801-58-9 (dealuminated) |
Synonyme |
erionite erionite (CaKNa(Al2Si7O18)2.14H2O) erionite, dealuminated Na-erionite |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



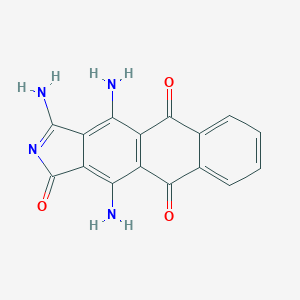
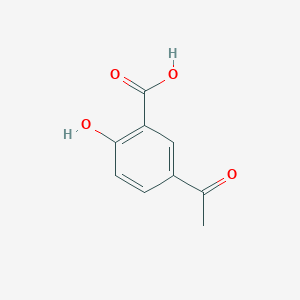

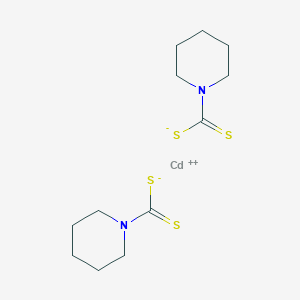
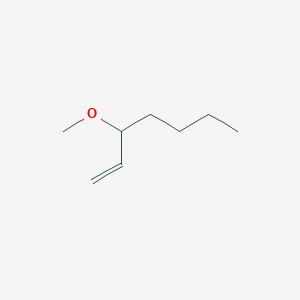
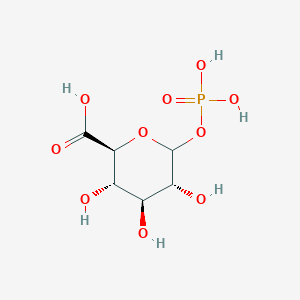
![4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane](/img/structure/B80566.png)
